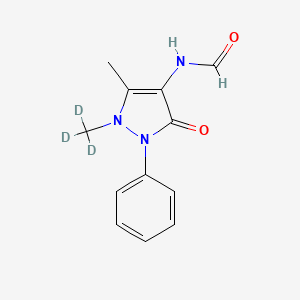
4-Formylamino Antipyrine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formylaminoantipyrine-D3 is a deuterated form of 4-Formylaminoantipyrine, a compound known for its applications in analytical chemistry and pharmaceutical research. The deuterium labeling in 4-Formylaminoantipyrine-D3 makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, as it helps in tracing and understanding metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylaminoantipyrine-D3 typically involves the deuteration of 4-Formylaminoantipyrine. The process begins with the preparation of 4-Formylaminoantipyrine, which is synthesized through the formylation of 4-Aminoantipyrine. The formylation reaction is carried out using formic acid or formic acid derivatives under controlled conditions. The deuteration step involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents such as deuterated formic acid or deuterated water.
Industrial Production Methods: Industrial production of 4-Formylaminoantipyrine-D3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistent quality and yield of the final product. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures.
化学反応の分析
Types of Reactions: 4-Formylaminoantipyrine-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formyl derivatives, while reduction can produce amino derivatives.
科学的研究の応用
4-Formylaminoantipyrine-D3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of mass spectrometers and NMR instruments.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: It serves as a marker in pharmacokinetic studies to monitor drug metabolism and distribution.
Industry: In the pharmaceutical industry, it is used in the development and quality control of new drugs.
作用機序
The mechanism of action of 4-Formylaminoantipyrine-D3 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions. The compound’s effects are primarily mediated through its formyl and amino groups, which participate in various biochemical reactions.
類似化合物との比較
4-Formylaminoantipyrine: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
4-Aminoantipyrine: A precursor in the synthesis of 4-Formylaminoantipyrine, used in analytical chemistry and pharmaceutical research.
4-Acetamidoantipyrine: Another derivative with applications in drug development and analytical studies.
Uniqueness: 4-Formylaminoantipyrine-D3 is unique due to its deuterium labeling, which enhances its utility in tracing and studying metabolic pathways. This labeling provides a distinct advantage in analytical and pharmacokinetic studies, making it a valuable tool in scientific research.
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
234.27 g/mol |
IUPAC名 |
N-[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]formamide |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)/i2D3 |
InChIキー |
WSJBSKRPKADYRQ-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NC=O)C |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



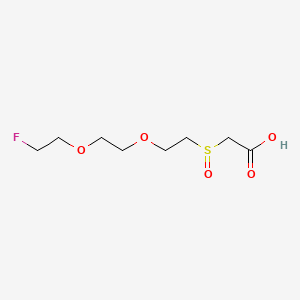
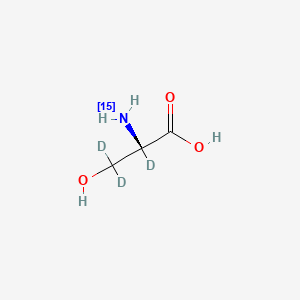
![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
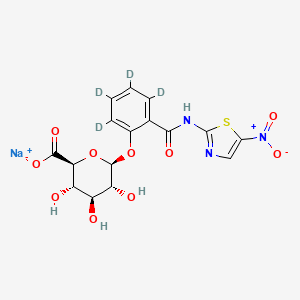
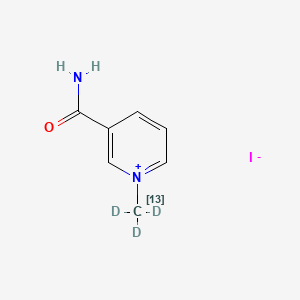
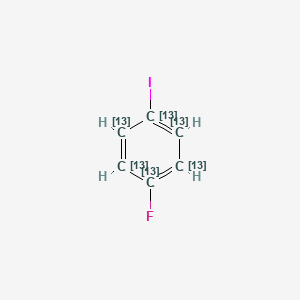
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)
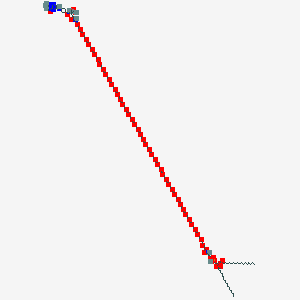
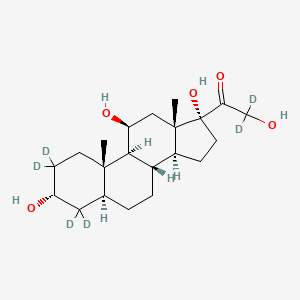
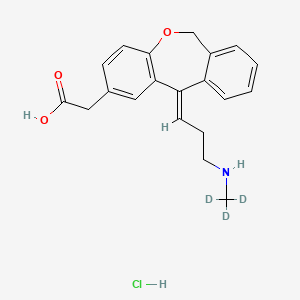

![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
